molecular formula C12H12Al2O18 B1210994 Aluminum tartrate CAS No. 815-78-1

Aluminum tartrate

Cat. No.: B1210994
CAS No.: 815-78-1
M. Wt: 498.18 g/mol
InChI Key: YGIMPIJCOSFCOM-UHFFFAOYSA-H
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Description

Aluminum tartrate, also known as dialuminium tritartrate, is an inorganic compound with the chemical formula C12H12Al2O18. It is a white crystalline powder that is soluble in water and alcohol but only slightly soluble in ether. This compound is formed by the reaction of aluminum ions with tartrate ions, resulting in a stable complex.

Scientific Research Applications

Corrosion Inhibition in Aluminum Alloys

Aluminum tartrate plays a significant role in corrosion inhibition for aluminum alloys. Studies have shown that the cooperative effect of calcium ions and tartrate ions enhances the corrosion inhibition of pure aluminum in alkaline solutions. Tartrate ion itself has a limited inhibition effect, but when combined with calcium ion, it significantly improves the protective properties against corrosion (Shao et al., 2003). Similarly, cerium tartrate has been identified as an effective corrosion inhibitor for 2024-T3 aluminum alloy in saline environments, showing both anodic and cathodic inhibition properties (Hu et al., 2015).

Influence on Aluminum Bioavailability and Toxicity

Research on aluminum speciation in biological fluids has highlighted the potential impact of this compound on aluminum metabolism and toxicity. Tartrate can enhance the bioavailability of aluminum, making it soluble across the pH range of the small intestine. This is particularly relevant in scenarios involving increased aluminum levels, such as during aluminum hydroxide therapy. The coexistence of dietary phosphate and tartaric acid may affect the bioavailability and toxicity of aluminum (Desroches et al., 2003).

This compound Synthesis

Research into the synthesis of this compound from aluminum chloride solutions has been conducted to explore the chemical composition and characteristics of this compound. These studies have implications for the development and application of this compound in various scientific and industrial processes (Lee, 2011).

Environmental and Material Science Applications

In the context of environmental and material science, this compound has been studied for its role in processes like electropolishing of aluminum alloys and the inhibition of corrosion in specific aluminum contexts. For instance, the use of sodium tartrate as a stabilizer in alkaline baths has shown promise for improving the electropolishing process of aluminum alloys (Yong, 2003). Moreover, investigations into the effect of organic acids like tartrate on phosphate secondary adsorption on aluminum oxides have provided insights into the interactions at the molecular level, which are crucial for environmental remediation and industrial applications (Hu et al., 2004).

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum tartrate can be synthesized by reacting tartaric acid with aluminum hydroxide. The reaction typically involves dissolving aluminum hydroxide in a solution of tartaric acid, followed by heating and stirring to promote the formation of this compound crystals. The reaction can be represented as follows:

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Properties

IUPAC Name

dialuminum;2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O6.2Al/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIMPIJCOSFCOM-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Al2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-78-1
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, aluminum salt (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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